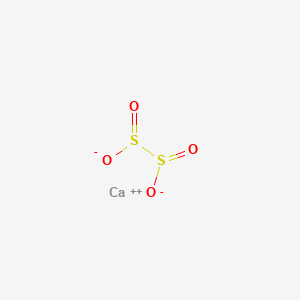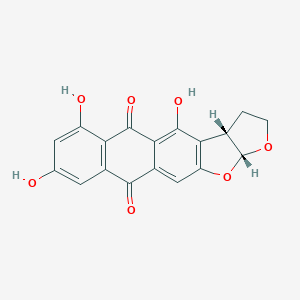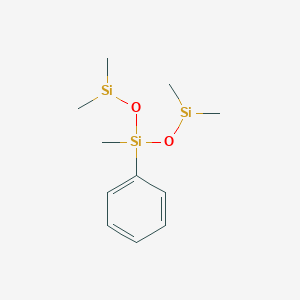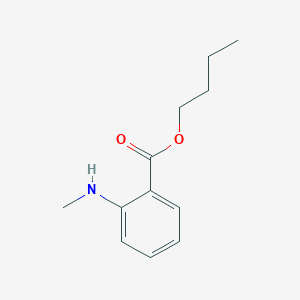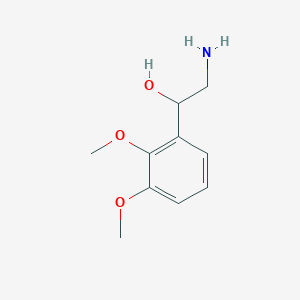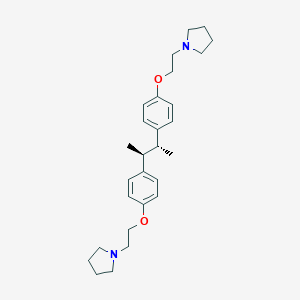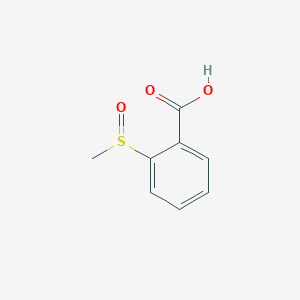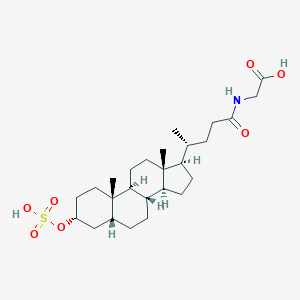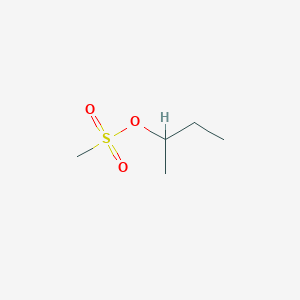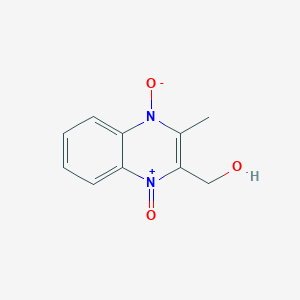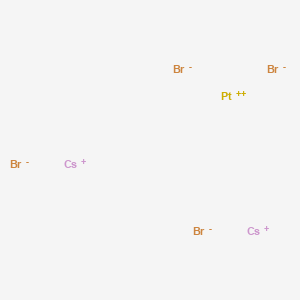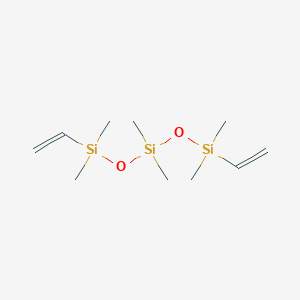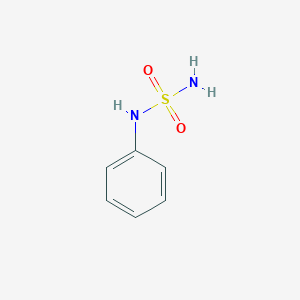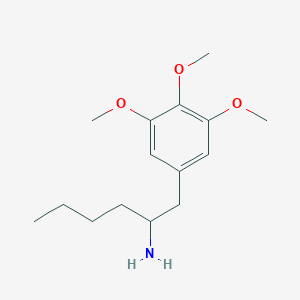
alpha-Butyl-3,4,5-trimethoxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Butyl-3,4,5-trimethoxyphenethylamine, commonly known as BTM-4-MA, is a phenethylamine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a structural analog of mescaline, a naturally occurring psychedelic compound found in several cactus species. BTM-4-MA is a synthetic compound that is not found in nature and is primarily used in laboratory experiments for scientific research purposes.
Wirkmechanismus
The exact mechanism of action of BTM-4-MA is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. BTM-4-MA has been shown to act as a partial agonist at the 5-HT2A receptor, which is believed to be involved in the regulation of mood, cognition, and perception.
Biochemische Und Physiologische Effekte
BTM-4-MA has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of several neurotransmitters, including serotonin and dopamine, in the brain. BTM-4-MA has also been shown to decrease the levels of the stress hormone cortisol, which is believed to play a role in the development of various psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BTM-4-MA in laboratory experiments is its high potency and selectivity for specific receptors. This allows researchers to study the effects of the compound on specific neurotransmitter systems in the brain. However, one of the limitations of using BTM-4-MA is its potential for toxicity and adverse effects, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There is still much to be learned about the potential therapeutic applications of BTM-4-MA. Future research should focus on elucidating the exact mechanism of action of the compound and its effects on specific neurotransmitter systems in the brain. Additionally, further studies are needed to determine the potential long-term effects of BTM-4-MA use and its safety profile. Overall, BTM-4-MA has the potential to be a valuable tool in the development of new treatments for various psychiatric and neurological disorders.
Synthesemethoden
The synthesis method of BTM-4-MA involves the reaction of 3,4,5-trimethoxybenzaldehyde with n-butylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then further reacted with paraformaldehyde and hydrochloric acid to produce BTM-4-MA.
Wissenschaftliche Forschungsanwendungen
BTM-4-MA has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. BTM-4-MA has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
CAS-Nummer |
15886-81-4 |
|---|---|
Produktname |
alpha-Butyl-3,4,5-trimethoxyphenethylamine |
Molekularformel |
C15H25NO3 |
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
1-(3,4,5-trimethoxyphenyl)hexan-2-amine |
InChI |
InChI=1S/C15H25NO3/c1-5-6-7-12(16)8-11-9-13(17-2)15(19-4)14(10-11)18-3/h9-10,12H,5-8,16H2,1-4H3 |
InChI-Schlüssel |
MSVLOLMKUPHDNN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Kanonische SMILES |
CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Synonyme |
α-Butyl-3,4,5-trimethoxyphenethylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



